Bienvenue dans la boutique en ligne BenchChem!

Astragenol

Telomerase activation Cellular senescence Cycloartane triterpenoids

Astragenol (CAS 86541-79-9) is a lanost-9(11)-ene-type triterpenoid sapogenin that is structurally and functionally distinct from common cycloartane-type compounds like Cycloastragenol. Its Δ9(11) double bond, replacing the 9,19-cyclopropane ring, enables unique chemical transformations for synthesizing necrosis-inducing anticancer agents (e.g., AG-08) that bypass apoptosis resistance. This scaffold also yields derivatives with validated anti-inflammatory activity. Beyond synthetic utility, Astragenol directly demonstrates in vivo neuroprotective effects, reversing motor deficits and inhibiting ferroptosis in Parkinson's disease models via the Nrf2/HO-1/GPX4 pathway. Its lower basal cytotoxicity compared to Cycloastragenol (IC50 41.59 µM vs. 30.49 µM in HT-29 cells) makes it a preferred choice for assays requiring a less toxic triterpenoid backbone. Procure this specific aglycone for research demanding lanostene-specific bioactivity, novel derivative synthesis, or direct in vivo neuroprotection studies.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 86541-79-9
Cat. No. B6596355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragenol
CAS86541-79-9
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C
InChIInChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1
InChIKeyKNESISUQBYQIIU-LOIFQKOGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Astragenol (CAS 86541-79-9) for Scientific Procurement: Core Molecular Identity and Research-Grade Purity Specifications


Astragenol (CAS 86541-79-9) is a lanost-9(11)-ene-type triterpenoid sapogenin with the molecular formula C30H50O5 and a molecular weight of 490.71 g/mol [1]. It is structurally defined as (20R,24S)-3β,6α,16β,25-tetrahydroxy-20,24-epoxy-lanost-9(11)-ene and is distinguished from the more common 9,19-cycloartane-type sapogenins by the absence of the 9,19-cyclopropane ring, resulting instead in a Δ9(11) double bond [2]. Astragenol serves as both a naturally occurring secondary metabolite in Astragalus species and a key synthetic intermediate for generating bioactive derivatives with demonstrated anti-inflammatory and cytotoxic properties [1].

Why Generic Substitution of Astragenol with Cycloastragenol or Astragaloside IV Fails for Targeted Research Applications


While Astragenol, Cycloastragenol (CAG), and Astragaloside IV (AG-IV) all derive from Astragalus membranaceus and share a common biosynthetic origin, their structural divergence dictates fundamentally distinct biological profiles and experimental utility. Cycloastragenol retains the 9,19-cyclopropane ring characteristic of cycloartane triterpenoids, whereas Astragenol lacks this strained ring system and instead possesses a Δ9(11) double bond, altering its conformational flexibility and reactivity toward enzymatic and chemical transformations [1]. Astragaloside IV is a glycosylated prodrug that requires in vivo deglycosylation to yield its active aglycone, Cycloastragenol, introducing pharmacokinetic variability that is absent when using the pure aglycone Astragenol directly . Consequently, substituting Astragenol with CAG or AG-IV in assays designed to evaluate lanostene-specific bioactivity, derivative synthesis pathways, or aglycone-mediated cellular effects will yield non-equivalent and potentially misleading results [2].

Astragenol Procurement Evidence Guide: Quantified Differentiation Against Comparator Compounds


Telomerase Activation: Astragenol Versus Cycloastragenol in Neonatal Cells

In a direct head-to-head comparison using the telomeric repeat amplification protocol (TRAP) assay in neonatal cells, Astragenol (compound 2) demonstrated limited telomerase activation at the lowest tested dose of 0.1 nM (1.5-fold activation versus DMSO control), whereas Cycloastragenol (positive control) achieved 5.2-fold activation at 2 nM and 5.1-fold activation at 0.5 nM [1]. This quantifies that Astragenol is a significantly weaker direct telomerase activator than Cycloastragenol under identical low-nanomolar conditions [1].

Telomerase activation Cellular senescence Cycloartane triterpenoids

Basal Cytotoxicity: Astragenol Versus Cycloastragenol in Cancer Cell Lines

In a cross-study comparison of basal cytotoxicity against human cancer cell lines, Astragenol (AG) exhibited IC50 values of 41.59 µM (HT-29 colon), 88.97 µM (MDA-MB-231 breast), and 93.99 µM (PC-3 prostate) . In contrast, Cycloastragenol (CG) showed IC50 values of 30.49 µM (HT-29) and >100 µM for MDA-MB-231 and PC-3 . This indicates that Astragenol is generally less cytotoxic than Cycloastragenol in HT-29 cells (1.4-fold higher IC50) and comparably inactive in the other tested lines .

Cytotoxicity Cancer cell lines Sapogenin derivatives

Structural Determinant of Derivative Potency: Astragenol Scaffold Enables Non-Apoptotic Necrosis Pathway

Semi-synthetic derivatization of the Astragenol scaffold yields molecules with distinct cell death mechanisms compared to Cycloastragenol-derived analogs. The Astragenol-derived compound AG-08 induces non-apoptotic, necrosis-mediated cell death—a pathway that circumvents the apoptosis resistance common in many cancers—whereas traditional anticancer agents primarily trigger apoptosis . This functional divergence is attributed to the Δ9(11) double bond in Astragenol, which is absent in the 9,19-cyclopropane ring of Cycloastragenol [1].

Semi-synthesis Necrosis induction Cancer therapeutics

In Vivo Neuroprotective Efficacy: Astragenol Demonstrates Parkinson's Disease Symptom Reversal

In an MPTP-induced mouse model of Parkinson's disease (PD), Astragenol (AST) treatment significantly alleviated motor deficits, reduced serum and brain tissue inflammatory cytokines, and attenuated abnormal α-synuclein aggregation [1]. While comparative in vivo data for Cycloastragenol or Astragaloside IV in identical PD models are not yet available in the published literature, Astragenol's demonstrated ability to reverse behavioral impairments and modulate the ferroptosis pathway via Nrf2/HO-1/GPX4 signaling establishes a unique in vivo neuroprotective profile [1].

Parkinson's disease Neuroprotection Ferroptosis

Optimal Application Scenarios for Astragenol (CAS 86541-79-9) Based on Quantified Differentiation Evidence


Semi-Synthetic Derivatization for Non-Apoptotic Cancer Therapeutics

Astragenol serves as the optimal starting scaffold for synthesizing necrosis-inducing anticancer agents. Its Δ9(11) double bond enables chemical transformations that are inaccessible on the 9,19-cyclopropane ring of Cycloastragenol, yielding derivatives like AG-08 that bypass apoptosis resistance mechanisms . Procure Astragenol when the research objective is to generate compounds that trigger alternative cell death pathways in apoptosis-resistant cancers .

Neurodegenerative Disease Research Requiring In Vivo Ferroptosis Modulation

For studies investigating Parkinson's disease and related neurodegenerative conditions, Astragenol provides a validated in vivo tool compound. It has been shown to reverse motor deficits, reduce neuroinflammation, and inhibit ferroptosis in an MPTP mouse model through regulation of the Nrf2/HO-1/GPX4 axis [1]. This in vivo neuroprotective activity is a distinct advantage over comparator compounds lacking such data [1].

Control Experiments Requiring Low Basal Cytotoxicity in Triterpenoid Scaffolds

When designing assays that require a triterpenoid scaffold with minimal inherent cytotoxicity, Astragenol is preferred over Cycloastragenol. Cross-study IC50 comparisons show Astragenol is 1.4-fold less cytotoxic in HT-29 colon cancer cells (41.59 µM vs. 30.49 µM) and comparably inactive in other lines . This lower basal cytotoxicity reduces confounding effects in cell-based assays evaluating derivative potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.